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Compound of Interest

Compound Name: Sumitone fast red b

Cat. No.: B15553862 Get Quote

For researchers and professionals in drug development, the accurate quantification of

intracellular lipids is crucial for understanding metabolic diseases and evaluating therapeutic

interventions. While various histological stains are available for visualizing lipids, their suitability

for robust quantitative analysis differs. This guide provides a comparative analysis of common

lipid stains, focusing on their performance in quantitative assays, and includes detailed

experimental protocols and supporting data.

A Note on Sumitone Fast Red B: Despite a comprehensive review of scientific literature, no

specific quantitative data or standardized protocols for the use of Sumitone Fast Red B in lipid

analysis were identified. The available information primarily describes its application as a

diazonium salt for demonstrating enterochromaffin in carcinoid tumors.[1] Researchers

considering this product for quantitative lipid analysis should be aware of the lack of

established methodologies and comparative performance data.

Comparison of Common Lipid Stains
This section compares the performance of four widely used lipid stains: Oil Red O, Nile Red,

BODIPY 493/503, and Sudan Black B. The choice of stain can significantly impact the

sensitivity, specificity, and the method of quantification.
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Stain
Principle of

Staining

Quantificatio

n Method
Advantages

Disadvantag

es

Excitation/E

mission (nm)

Oil Red O

A lysochrome

(fat-soluble)

diazo dye

that

physically

partitions into

neutral lipids.

[2]

Elution and

Spectrophoto

metry

(Absorbance

at ~492-520

nm).[3][4]

- Inexpensive

and widely

used.- Well-

established

protocols for

quantification.

[5]

- Requires

cell fixation

and

permeabilizati

on.- Elution

step can be

time-

consuming.-

Lower

sensitivity

compared to

fluorescent

dyes.

Not

applicable

(absorbance-

based)

Nile Red

A fluorescent

dye that is

intensely

fluorescent in

hydrophobic

environments

, staining

intracellular

lipid droplets.

[6][7]

Fluorometry

(Microplate

reader, Flow

Cytometry) or

Fluorescence

Microscopy

with image

analysis.[8][9]

- High

sensitivity

and

specificity for

neutral

lipids.- Can

be used in

both live and

fixed cells.[7]

-

Fluorescence

can be

environmenta

lly sensitive.-

Staining

protocol may

need

optimization

for different

cell types.[6]

~550 /

~640[8]
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BODIPY

493/503

A fluorescent

dye that

specifically

stains neutral

lipids,

exhibiting

bright green

fluorescence.

[1][10]

Fluorometry

(Microplate

reader, Flow

Cytometry) or

Fluorescence

Microscopy

with image

analysis.[1]

[11]

- Very high

quantum

yield and

photostability.

- Specific for

neutral

lipids.-

Suitable for

high-

throughput

screening.

- More

expensive

than Oil Red

O.- Can be

prone to

photobleachi

ng under

intense

illumination.

[12]

~493 /

~503[1][10]

Sudan Black

B

A lipophilic,

non-

fluorescent

dye that

stains a

broad range

of lipids,

including

neutral fats

and

phospholipids

.[13][14]

Densitometry

of stained

samples or

elution and

spectrophoto

metry.[2][13]

- Stains a

wide variety

of lipids.- Can

be used for

both fresh-

frozen and

paraffin-

embedded

sections (with

modifications)

.

- Less

specific than

Nile Red or

BODIPY.-

Quantification

can be

challenging

due to its

broad

specificity.

[15]

Not

applicable

(absorbance-

based)

Experimental Protocols
Detailed methodologies for the quantitative analysis of lipids using the compared stains are

provided below.

Quantitative Oil Red O Staining and Elution
This protocol is adapted from established methods for quantifying lipid accumulation in cultured

cells.[3][5]

a. Staining Procedure:

Culture cells in a multi-well plate to the desired confluence.
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Wash cells twice with Phosphate-Buffered Saline (PBS).

Fix the cells with 10% formalin for 30-60 minutes.[3]

Wash the cells twice with distilled water.

Incubate the cells with 60% isopropanol for 5 minutes.[3]

Remove the isopropanol and add the Oil Red O working solution, ensuring the cell

monolayer is completely covered. Incubate for 10-20 minutes at room temperature.[3]

Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the

excess stain is removed.[3]

(Optional) Counterstain the nuclei with Hematoxylin for 1 minute and wash with distilled

water.[3]

b. Quantification:

After the final wash, aspirate all the water and allow the plate to dry completely.

Add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets.[3]

Incubate for 10 minutes with gentle shaking.

Transfer the isopropanol-dye mixture to a new 96-well plate.

Measure the absorbance at a wavelength between 492 nm and 520 nm using a microplate

reader.[3][4]

Quantitative Nile Red Staining
This protocol is suitable for quantifying lipids in live or fixed cells using a fluorescence

microplate reader or flow cytometry.[8][16]

a. Staining Procedure (for Adherent Cells):

Grow cells in a black-walled, clear-bottom 96-well plate.
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Prepare a Nile Red working solution (e.g., 1 µg/mL in PBS or culture medium).[16]

Remove the culture medium and add the Nile Red staining solution to each well.

Incubate for 10-30 minutes at 37°C, protected from light.[8]

Optionally, remove the staining solution and wash with PBS.

b. Quantification:

Measure the fluorescence using a microplate reader with excitation at approximately 550 nm

and emission at approximately 640 nm.[8]

For flow cytometry, cells should be detached and resuspended in the staining solution before

analysis.

Quantitative BODIPY 493/503 Staining
This protocol describes the use of BODIPY 493/503 for lipid quantification by fluorometry.[1][10]

a. Staining Procedure:

Culture cells to the desired density in an appropriate plate.

Prepare a 2 µM BODIPY 493/503 staining solution in PBS.[1][12]

Wash the cells with PBS.

Add the BODIPY staining solution and incubate for 15-30 minutes at 37°C, protected from

light.[1][12]

Wash the cells twice with PBS.

b. Quantification:

For microscopy-based quantification, fix the cells with 4% paraformaldehyde after staining.[1]

For fluorometry, measure the fluorescence intensity with excitation at approximately 493 nm

and emission at approximately 503 nm.
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Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for

quantitative lipid analysis.
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Oil Red O Quantification
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Click to download full resolution via product page

Caption: Workflow for quantitative lipid analysis using Oil Red O staining and elution.
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Fluorescent Stain Quantification (Nile Red / BODIPY)

Start: Culture Cells

Wash with PBS
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Wash with PBS
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Caption: Generalized workflow for quantitative lipid analysis using fluorescent stains.

Signaling Pathway in Lipid Metabolism
The accumulation of intracellular lipids is often linked to specific signaling pathways. The

diagram below illustrates a simplified pathway involving the SREBP-1c transcription factor, a

key regulator of lipogenesis.
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Simplified Lipogenesis Signaling Pathway
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Caption: A simplified signaling cascade leading to increased lipid synthesis and storage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15553862#quantitative-analysis-of-sumitone-fast-
red-b-staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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